molecular formula C16H27NO4 B13582107 Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid

Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid

Cat. No.: B13582107
M. Wt: 297.39 g/mol
InChI Key: ZYGJZYDBFVHBNZ-UHFFFAOYSA-N
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Description

Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[45]decan-8-yl]acetic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and four-membered rings . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications to afford the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.4]octane: Another spirocyclic compound with similar structural features.

    2-oxa-7-azaspiro[4.4]nonane: A compound with a different heteroatom in the spirocyclic ring.

Uniqueness

Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[45]decan-8-yl]acetic acid is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-8-16(11-17)6-4-12(5-7-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

ZYGJZYDBFVHBNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CC(=O)O

Origin of Product

United States

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